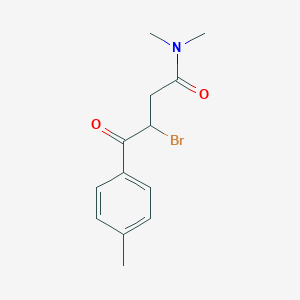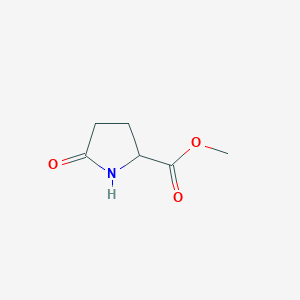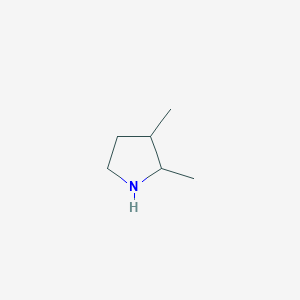
3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C12H13N3 . It has a molecular weight of 199.26 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is 1S/C12H13N3/c13-12-8-11(9-6-7-9)14-15(12)10-4-2-1-3-5-10/h1-5,8-9H,6-7,13H2 . This provides a standardized way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is a powder with a melting point of 134-137 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : A study by Yu et al. (2013) discusses the efficient one-pot synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. This process is highly efficient and environmentally benign, suitable for drug discovery and large-scale synthesis (Yu et al., 2013).
Catalytic Direct Arylations : Sidhom et al. (2018) explored the use of pyrazole derivatives with a cyclopropyl group in palladium-catalyzed direct arylations. This study showed successful couplings without decomposition of the cyclopropyl unit, demonstrating a broad tolerance for various functional groups (Sidhom et al., 2018).
XRD and DFT Studies for Reductive Cyclization : Szlachcic et al. (2020) conducted combined XRD and DFT studies to understand the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives. The study proposed alternative synthesis conditions, contributing to the understanding of the reactivity of these compounds (Szlachcic et al., 2020).
Design and Synthesis for Anticancer Agents : Alam et al. (2018) designed and synthesized pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, evaluating them as potential anticancer agents. The study found several compounds exhibiting significant cytotoxicity, contributing to the search for new anticancer drugs (Alam et al., 2018).
Synthesis and Biological Evaluation as Antifungal Agents : Burde and Rahatgaonkar (2019) conducted a study on the synthesis and biological evaluation of cyclopropyl-pyrazole hybrids. These compounds were synthesized in a biphasic system and evaluated for their antifungal activities (Burde & Rahatgaonkar, 2019).
Characterization of Atropisomeric Relationships : Veloso et al. (2012) characterized the atropisomeric relationships of a specific pyrazole derivative with anti-inflammatory properties. This study contributes to understanding the pharmacological profile of such compounds (Veloso et al., 2012).
Synthesis and Characterization as Antimicrobial Agents : Raju et al. (2010) synthesized a series of pyrazol-5-amine benzamides and evaluated them for their antibacterial and antifungal activities, finding potent antimicrobial activities in several compounds (Raju et al., 2010).
Copolymerization of CO2 and Cyclohexene Oxide : Matiwane et al. (2020) reported on the use of pyrazolyl compounds in the copolymerization of CO2 and cyclohexene oxide. This research contributes to the development of environmentally friendly polymerization processes (Matiwane et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-cyclopropyl-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-12-8-11(9-6-7-9)14-15(12)10-4-2-1-3-5-10/h1-5,8-9H,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOGPNMYHQADBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374124 | |
| Record name | 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine | |
CAS RN |
175137-45-8 | |
| Record name | 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)





![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)


![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)


